Cas no 1780451-83-3 (3-amino-1,1-difluoropropan-2-one)
3-amino-1,1-difluoropropan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-1,1-difluoropropan-2-one
- 2-Propanone, 3-amino-1,1-difluoro-
- 1780451-83-3
- EN300-1930499
-
- Inchi: 1S/C3H5F2NO/c4-3(5)2(7)1-6/h3H,1,6H2
- InChI Key: YEWVZBCMSSVCCT-UHFFFAOYSA-N
- SMILES: C(F)(F)C(=O)CN
Computed Properties
- Exact Mass: 109.03392011g/mol
- Monoisotopic Mass: 109.03392011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 73.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.210±0.06 g/cm3(Predicted)
- Boiling Point: 128.4±35.0 °C(Predicted)
- pka: 6.36±0.29(Predicted)
3-amino-1,1-difluoropropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930499-0.05g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1930499-0.1g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1930499-0.25g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1930499-0.5g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1930499-1.0g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1930499-2.5g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1930499-5.0g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1930499-10.0g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1930499-1g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1930499-5g |
3-amino-1,1-difluoropropan-2-one |
1780451-83-3 | 5g |
$2443.0 | 2023-09-17 |
3-amino-1,1-difluoropropan-2-one Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 3-amino-1,1-difluoropropan-2-one
3-Amino-1,1-Difluoropropan-2-One: A Comprehensive Overview
3-Amino-1,1-difluoropropan-2-one (CAS No. 1780451-83-3) is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as difluoroacetone amine, is characterized by its unique structure, which includes a ketone group and two fluorine atoms attached to the same carbon atom. The presence of the amino group further enhances its reactivity and functional versatility, making it a valuable intermediate in organic synthesis.
The synthesis of 3-amino-1,1-difluoropropan-2-one involves a series of carefully controlled reactions. One common approach is the nucleophilic addition of an amine to a difluoro-substituted ketone. This reaction is often facilitated by the use of appropriate catalysts and solvents to ensure high yields and purity. Recent advancements in catalytic systems have enabled more efficient syntheses, reducing production costs and environmental impact. Researchers have also explored alternative routes, such as enzymatic catalysis, which offers potential benefits in terms of selectivity and sustainability.
One of the most promising applications of difluoroacetone amine lies in its use as an intermediate in pharmaceutical chemistry. Its ability to undergo various transformations makes it ideal for constructing complex molecular frameworks. For instance, it has been employed in the synthesis of bioactive compounds targeting specific therapeutic areas such as oncology and neurodegenerative diseases. Recent studies have highlighted its role in the development of inhibitors for key enzymes involved in cancer progression.
In addition to its pharmaceutical applications, 3-amino-1,1-difluoropropan-2-one has found utility in materials science. Its fluorinated structure imparts unique electronic and physical properties, making it suitable for applications in polymer chemistry and electronics. For example, it has been used as a building block for fluoropolymers with enhanced thermal stability and mechanical strength. These materials are increasingly being explored for use in high-performance applications such as aerospace and microelectronics.
The chemical properties of difluoroacetone amine are heavily influenced by its fluorinated structure. The electronegative fluorine atoms create a highly polarized environment around the carbonyl group, enhancing its reactivity towards nucleophilic attack. This property is exploited in various condensation reactions, such as the formation of imines and enamines. Recent research has focused on optimizing these reactions under mild conditions to improve scalability and reduce side reactions.
From an environmental perspective, the synthesis and application of 3-amino-1,1-difluoropropan-2-one have raised some concerns due to the potential release of fluorinated byproducts into the environment. However, advancements in green chemistry practices have led to the development of more sustainable production methods. For instance, researchers have successfully implemented catalytic processes that minimize waste generation and reduce energy consumption.
In conclusion, difluoroacetone amine (CAS No. 1780451-83-3) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As scientific understanding deepens and technological innovations emerge, this compound is poised to play an even greater role in advancing modern chemistry.
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